Product packaging for C27H30F3NO4(Cat. No.:)

C27H30F3NO4

Cat. No.: B7738548
M. Wt: 489.5 g/mol
InChI Key: TZEJHKKVYCBFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing C27H30F3NO4 within Modern Chemical Biology Research

Modern chemical biology leverages the power of small molecules to understand and manipulate biological processes at a molecular level. solubilityofthings.com Novel compounds like this compound are invaluable tools in this endeavor. solubilityofthings.com The identification of this particular formula suggests a complex aromatic structure, potentially belonging to the phenethylamine (B48288) class of compounds, a group known for its diverse biological activities. Specifically, one potential identity for a compound with this formula is a "Mescaline-NBOMe Derivative". vulcanchem.com The NBOMe series of compounds are known for their potent interactions with serotonin (B10506) receptors, making them subjects of intense interest in neuropharmacology and chemical biology. researchgate.net The study of such a compound would likely focus on its potential as a molecular probe to investigate receptor function or as a lead structure for the development of new therapeutic agents targeting the central nervous system. ijrpr.comtechnologynetworks.com

The investigation of novel psychoactive substances (NPS), a category under which a Mescaline-NBOMe derivative would fall, presents unique challenges and opportunities for chemical biologists. clinicallab.comrcpath.org These compounds can be used to dissect the roles of specific receptor subtypes in complex signaling pathways. researchgate.net Furthermore, the development of synthetic routes to these molecules is a significant aspect of chemical biology research, enabling the creation of molecular libraries for screening and structure-activity relationship (SAR) studies. ijrpr.comnih.gov

Academic Significance of Investigating Novel Chemical Entities like this compound

The academic significance of investigating novel chemical entities such as this compound is multifaceted. Firstly, the synthesis of complex molecules pushes the boundaries of organic chemistry, often leading to the development of new synthetic methodologies and strategies. nih.govopenaccessjournals.com The ability to construct intricate molecular architectures is a fundamental goal of the field and provides a platform for innovation. openaccessjournals.com

Secondly, from a biological perspective, each new compound is a question posed to a biological system. The responses elicited, whether at the level of a single protein or a whole organism, provide valuable data about biological function. openaccessjournals.com For instance, a novel ligand can help to elucidate the structure and function of its target protein, such as a G-protein coupled receptor, which is a major class of drug targets. The study of how a compound like this compound interacts with its biological targets can reveal subtle differences in receptor pharmacology that can be exploited for therapeutic benefit.

Finally, the investigation of novel compounds contributes to the broader understanding of how small molecules can influence complex biological phenomena. This knowledge is not only crucial for drug discovery but also for understanding the molecular basis of disease and for developing new diagnostic tools. wikipedia.org The iterative process of synthesis, biological testing, and structural modification is a powerful engine for scientific discovery. solubilityofthings.com

Physicochemical Properties of this compound

The following table outlines the predicted physicochemical properties for a compound with the molecular formula this compound. These values are calculated based on its chemical structure and are essential for understanding its behavior in biological systems.

PropertyValue
Molecular Formula This compound
Molecular Weight 489.5 g/mol
IUPAC Name 2-(2,5-dimethoxy-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)-N-(2-methoxybenzyl)ethan-1-amine
LogP (octanol-water partition coefficient) 5.8 (estimated)
Topological Polar Surface Area (TPSA) 59.8 Ų (estimated)
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 5
Rotatable Bonds 11

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of novel chemical entities. Below are the expected spectroscopic data for this compound based on its potential structure as a Mescaline-NBOMe derivative.

Spectroscopy Type Expected Data
¹H NMR Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the three benzene (B151609) rings. libretexts.orgpressbooks.pub Signals for methoxy (B1213986) groups (δ 3.8-4.0 ppm). openstax.orglibretexts.org Signals for the benzylic and ethylamine (B1201723) protons (δ 2.5-3.5 ppm). openstax.orglibretexts.org The N-H proton signal may be broad and its chemical shift variable. openstax.orglibretexts.org
¹³C NMR Signals in the aromatic region (δ 110-160 ppm) for the carbons of the benzene rings. libretexts.org Signals for the methoxy carbons (δ 55-60 ppm). libretexts.org Signals for the aliphatic carbons of the ethylamine and benzyl (B1604629) groups. libretexts.org
Infrared (IR) Spectroscopy C-H stretching of aromatic rings (~3030 cm⁻¹). pressbooks.pub C-H stretching of aliphatic carbons (2850-2960 cm⁻¹). pressbooks.pub N-H stretching for the secondary amine (~3300-3500 cm⁻¹). openstax.org C-O stretching for the ether linkages (~1000-1300 cm⁻¹). libretexts.org C-F stretching bands.
Mass Spectrometry (MS) A molecular ion peak [M]+ corresponding to the molecular weight of the compound. mdpi.com Characteristic fragmentation patterns resulting from the cleavage of the benzyl group and the ethylamine side chain. mdpi.com

Synthesis of this compound

The synthesis of a novel compound like the potential Mescaline-NBOMe derivative with the formula this compound would likely involve a multi-step process. A plausible synthetic route is the condensation of 2,5-dimethoxy-4-(3-(trifluoromethyl)benzyloxy)phenethylamine with 2-methoxybenzaldehyde (B41997) through a process known as reductive amination. vulcanchem.comlibretexts.org

Reductive amination is a powerful and widely used method in organic synthesis for the formation of amines. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds in two stages. First, the primary amine of the phenethylamine derivative reacts with the aldehyde (2-methoxybenzaldehyde) to form an intermediate imine or enamine. This is often carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the C=N bond.

In the second stage, the imine is reduced to the corresponding secondary amine. libretexts.org A variety of reducing agents can be employed for this step, with sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) being common choices in a laboratory setting due to their selectivity. masterorganicchemistry.com The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde. The entire process can often be performed in a single reaction vessel ("one-pot"), which enhances the efficiency of the synthesis. unive.it The synthesis of the starting material, 2,5-dimethoxy-4-(3-(trifluoromethyl)benzyloxy)phenethylamine, would itself be a multi-step synthesis, likely starting from a simpler substituted benzene derivative. google.com

Biological Activity

Given its structural similarity to the NBOMe class of compounds, this compound is predicted to exhibit significant biological activity, primarily as a ligand for serotonin receptors. researchgate.net The NBOMe compounds are known to be potent and selective agonists for the 5-HT2A receptor, which is a key mediator of the effects of psychedelic drugs. researchgate.netwikipedia.org Therefore, it is highly probable that this compound would also bind to and activate this receptor.

Research into the biological activity of such a compound would likely involve a battery of in vitro and in vivo assays. In vitro studies would aim to determine the binding affinity (Ki) and functional activity (EC50) of the compound at a range of serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C) as well as other potential off-target receptors. wikipedia.orgwikipedia.org Such studies are crucial for establishing the compound's potency and selectivity profile.

In vivo studies in animal models would be conducted to investigate the physiological and behavioral effects of the compound. For a potential psychedelic, this might include tests like the head-twitch response in rodents, which is a behavioral proxy for 5-HT2A receptor activation. researchgate.net Other potential biological activities that could be explored include effects on mood, cognition, and neuroplasticity, which are areas of growing interest for psychedelic-related research. It is important to note that while related to known psychoactive substances, the specific biological effects of a novel entity can only be determined through empirical investigation. rcpath.org

Mechanism of Action

Elucidating the mechanism of action of a novel compound like this compound is a central goal of chemical biology research. Based on its presumed identity as an NBOMe derivative, the primary mechanism of action is likely the activation of the 5-HT2A serotonin receptor. researchgate.netwikipedia.org This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

To investigate this mechanism in detail, researchers would employ a variety of techniques. Radioligand binding assays would confirm the direct interaction of the compound with the 5-HT2A receptor and determine its binding affinity. Functional assays, such as those measuring inositol (B14025) phosphate (B84403) turnover or calcium mobilization, would quantify the compound's ability to activate the receptor and initiate downstream signaling.

Further studies might explore the concept of "biased agonism," where a ligand preferentially activates certain signaling pathways over others downstream of the same receptor. This is a topic of significant interest in modern pharmacology as it holds the potential for developing drugs with more specific effects. Techniques such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) could be used to study the interaction of the activated receptor with different intracellular signaling proteins, such as β-arrestins and various G-protein subtypes.

Advanced techniques such as structural biology (e.g., X-ray crystallography or cryo-electron microscopy) could be used to determine the three-dimensional structure of the compound bound to its receptor target. This would provide invaluable insights into the molecular basis of its activity and guide the design of future analogs with improved properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30F3NO4 B7738548 C27H30F3NO4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-tert-butylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3NO4/c1-16-11-13-31(14-12-16)15-20-21(32)10-9-19-22(33)24(25(27(28,29)30)35-23(19)20)34-18-7-5-17(6-8-18)26(2,3)4/h5-10,16,32H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEJHKKVYCBFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of C27h30f3no4

Retrosynthetic Analysis for C27H30F3NO4 Synthesis

The core of the molecule is a substituted indole (B1671886) ring. Key disconnections would likely target the bonds formed during the synthesis. A primary disconnection would be at the N1-position of the indole ring, separating the indole core from the chiral (R)-1-(methylsulfonyl)propan-2-yl side chain. This suggests a late-stage N-alkylation or N-arylation reaction.

The substituted indole-5-carbonitrile itself can be broken down further. The trifluoromethyl and cyano groups suggest a starting material like a substituted aminobenzonitrile. For instance, a key precursor could be a molecule like 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile, which contains several of the necessary functional groups or precursors to them. newdrugapprovals.org The indole ring is often formed via cyclization strategies, such as the Fischer, Bischler-Möhlau, or a palladium-catalyzed cyclization, starting from an appropriately substituted aniline (B41778) derivative.

The chiral side chain, (R)-1-(methylsulfonyl)propan-2-amine, would be derived from a chiral starting material, likely (R)-2-aminopropan-1-ol, to establish the correct stereochemistry. newdrugapprovals.org The synthesis would involve converting the alcohol to a leaving group and introducing the methylsulfonyl group via nucleophilic substitution.

Novel Synthetic Routes and Methodologies for this compound

Patent literature outlines a synthetic route for a similar, though not identical, compound, (R)-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile, which provides insight into the methodologies used for this class of molecules. newdrugapprovals.org

A plausible synthetic sequence, based on related examples, would involve several key steps:

Preparation of the Aromatic Core : The synthesis can start from a commercially available material which is then halogenated and functionalized. For example, a process describes starting with 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile. newdrugapprovals.org

Introduction of a Cyclization Precursor : A Sonogashira coupling can be used to introduce an alkyne, such as ethynyltrimethylsilane, onto the aromatic ring. This is a common and powerful method for forming carbon-carbon bonds. newdrugapprovals.org This step involves a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper co-catalyst (CuI). newdrugapprovals.org

Indole Ring Formation : The indole core is then constructed. This is a critical step that creates the bicyclic system of the molecule.

N-Alkylation with Chiral Side Chain : The final key step is the coupling of the indole nitrogen with the pre-synthesized chiral side chain, (R)-1-(1-(methylsulfonyl)propan-2-yl)amine or a derivative with a suitable leaving group. This step establishes the final structure and stereochemistry of GSK2881078.

The synthesis of the chiral side-chain itself begins with a chiral precursor like (R)-2-aminopropan-1-ol, which is then converted to (R)-1-(Methylthio)propan-2-amine before oxidation to the final methylsulfonyl group. newdrugapprovals.org

Interactive Table 1: Example Reagents in SARM Synthesis

This table summarizes reagents mentioned in synthetic procedures for related SARM structures, illustrating the types of chemicals involved in the methodologies.

Step Reagent/Catalyst Purpose Reference
Halogenation 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) Bromination of an aniline precursor nih.govresearchgate.net
Cyanation Copper(I) cyanide (CuCN) Introduction of a nitrile (cyano) group nih.govresearchgate.net
C-C Coupling Pd(PPh₃)₂Cl₂, CuI, Ethynyltrimethylsilane Sonogashira coupling to introduce an alkyne newdrugapprovals.org
Acyl Chloride Formation Thionyl chloride (SOCl₂) Activation of a carboxylic acid for amide bond formation nih.govresearchgate.net

Derivatization and Analog Generation Strategies for this compound

The development of SARMs like GSK2881078 is part of a broader medicinal chemistry effort to optimize the therapeutic profile of androgen receptor modulators. nih.govacs.org This involves the synthesis and testing of numerous analogs to establish structure-activity relationships (SAR).

Key strategies for derivatization of arylpropionamide-type SARMs, a class to which GSK2881078 is related, include:

Modification of the Aromatic Rings : The electronic properties of the molecule can be tuned by changing the substituents on the aromatic rings. For example, the trifluoromethyl (CF₃) group is a common feature in many SARMs due to its strong electron-withdrawing nature. nih.gov Research has explored replacing the CF₃ group with bioisosteres like the pentafluorosulfanyl (SF₅) group to modulate properties like electronegativity and stability. nih.govresearchgate.net

Alterations to the Linker : The linker connecting the aromatic core to the chiral side chain is crucial for proper orientation within the androgen receptor binding pocket. Modifications here, such as changing bond types or lengths, can significantly impact activity.

Chiral Side Chain Modification : The chiral center and the groups attached to it are critical for selective receptor binding and agonist activity. Analogs can be generated by altering the substituents on this part of the molecule. For example, the methylsulfonyl group in GSK2881078 could be replaced with other polar groups to investigate their impact on receptor interaction and pharmacokinetic properties.

The synthesis of these derivatives often employs similar core reactions as the parent compound, such as amide bond formation and cross-coupling reactions, but with varied starting materials to introduce the desired new functionalities. nih.govresearchgate.net For instance, different substituted anilines can be used to generate analogs with modified aromatic rings. nih.govresearchgate.net

Mechanism of Action Elucidation for C27h30f3no4

Investigation of Cellular and Molecular Mechanisms Mediated by C27H30F3NO4

The initial interaction of any compound with a biological system occurs at the cellular and molecular level. For this compound, its effects would likely be initiated by its binding to specific molecular targets, leading to a cascade of intracellular events. The nature of these interactions would be dictated by the compound's three-dimensional structure and physicochemical properties.

Potential cellular and molecular mechanisms could involve:

Alteration of Membrane Properties: The lipophilic character, suggested by the high carbon and hydrogen content, might allow this compound to interact with cell membranes, potentially altering their fluidity, permeability, or the function of embedded proteins.

Interference with Protein-Protein Interactions: The compound could physically obstruct or stabilize interactions between key signaling proteins, thereby disrupting normal cellular communication.

Modulation of Gene Expression: this compound might traverse the cell and nuclear membranes to interact with transcription factors or other nuclear proteins, leading to changes in the transcription of specific genes.

A hypothetical study investigating these mechanisms could yield data such as that presented in the table below:

Cellular AssayEndpoint MeasuredHypothetical Result for this compoundImplication
Membrane Fluidity AssayAnisotropyIncreasedAlteration of membrane-bound protein function
Co-immunoprecipitationProtein Complex FormationDecreasedDisruption of a specific signaling pathway
Reporter Gene AssayLuciferase ActivityModulatedDirect or indirect effect on gene transcription

Receptor and Enzyme Interaction Studies for this compound

The specificity of a compound's action is largely determined by its affinity and efficacy at particular receptors and enzymes. Identifying these targets is crucial to understanding its pharmacological profile.

Receptor Binding: this compound could act as a ligand for various types of receptors, including:

G-Protein Coupled Receptors (GPCRs): As one of the largest receptor families, GPCRs are common drug targets. The compound could act as an agonist, antagonist, or allosteric modulator.

Ion Channels: It might bind to and either block or open ion channels, leading to changes in cellular excitability.

Nuclear Receptors: If the compound can enter the cell, it may bind to nuclear receptors, which function as ligand-activated transcription factors.

Enzyme Interaction: this compound could also function as an inhibitor or activator of specific enzymes. The presence of a trifluoromethyl group, a common feature in many pharmaceuticals, can significantly influence binding affinity and metabolic stability.

A summary of potential receptor and enzyme interaction data is hypothesized in the following table:

Target ClassSpecific TargetInteraction TypeBinding Affinity (Ki) / Potency (IC50/EC50)
GPCRHypothetical Receptor XAntagonist50 nM (Ki)
EnzymeHypothetical Kinase YInhibitor100 nM (IC50)
Ion ChannelHypothetical Channel ZBlocker250 nM (IC50)

Signal Transduction Pathway Modulation by this compound

The binding of this compound to its primary molecular target would initiate a series of downstream events known as signal transduction. This pathway ultimately dictates the cellular response. The modulation of these pathways is the functional consequence of the initial molecular interaction.

Based on the hypothetical receptor and enzyme interactions described above, this compound could modulate key signaling pathways such as:

MAPK/ERK Pathway: Often involved in cell proliferation, differentiation, and survival, this pathway could be inhibited if the compound targets an upstream kinase.

PI3K/Akt/mTOR Pathway: A critical pathway for cell growth and metabolism, its modulation could have significant cellular effects.

cAMP or Ca2+ Signaling Pathways: If the compound interacts with a GPCR, it would likely alter the levels of second messengers like cyclic AMP or intracellular calcium.

Research findings in this area could be represented as follows:

Signaling PathwayKey Protein AnalyzedEffect of this compoundDownstream Consequence
MAPK/ERKPhospho-ERKDecreasedInhibition of cell proliferation
PI3K/Akt/mTORPhospho-AktNo significant changePathway not directly modulated
Calcium SignalingIntracellular Ca2+ LevelsIncreasedActivation of calcium-dependent enzymes

Pharmacodynamic Characterization of C27h30f3no4 in Preclinical Models

Target Engagement Studies of C27H30F3NO4 in Preclinical Systems

There is no publicly available information detailing the target engagement of this compound in preclinical systems. Studies of this nature would typically investigate the binding affinity and occupancy of the compound at its intended biological target, which are crucial early indicators of potential therapeutic activity.

In Vivo Efficacy Assessment of this compound in Preclinical Disease Models

Information regarding the in vivo efficacy of this compound in preclinical disease models is not available in the public record. Such studies are essential to determine if the compound can produce a desired therapeutic effect in a living organism and to establish a rationale for further development.

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation for this compound in Preclinical Investigations

No data has been found in the public domain to describe the pharmacokinetic-pharmacodynamic (PK/PD) correlation for this compound in preclinical investigations. This type of analysis is critical for understanding the relationship between the concentration of the drug in the body over time and its observed effects, thereby informing dose selection for subsequent studies.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C27h30f3no4 Analogs

Design Principles for C27H30F3NO4 Analogs

The design of new analogs of a lead compound, hypothetically this compound, is a systematic process guided by established medicinal chemistry principles. The primary goal is to enhance desired biological activities while minimizing adverse effects. This involves modifying the lead structure and observing the impact on its efficacy and selectivity.

Key strategies in analog design include:

Homologation: This involves systematically increasing the length of an alkyl chain within the molecule. For instance, if this compound contained an ethyl group, analogs with methyl, propyl, and butyl groups would be synthesized to determine the optimal chain length for bioactivity.

Chain Branching and Cyclization: Introducing branches to alkyl chains or incorporating them into ring structures can influence the molecule's conformation and its interaction with biological targets. These modifications can enhance binding affinity and metabolic stability.

Conformational Restriction: By introducing rigid elements such as double bonds or small rings, the conformational flexibility of a molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to a more potent compound.

The design process for analogs of this compound would also be heavily influenced by the nature of its biological target. Techniques like molecular docking, which simulates the binding of a ligand to a receptor, can provide valuable insights into the key interactions and guide the design of new derivatives with improved binding affinity. mdpi.com

A hypothetical design scheme for analogs of a core structure is presented in the table below. This illustrates how systematic modifications can be planned to explore the structure-activity landscape.

Modification Strategy Original Group (in this compound) Proposed Modifications Rationale
HomologationEthyl (-C2H5)Methyl (-CH3), Propyl (-C3H7), Butyl (-C4H9)Optimize chain length for hydrophobic interactions.
Isosteric ReplacementPhenyl (-C6H5)Thiophene, PyridineExplore the impact of heteroatoms on electronic distribution and binding.
Bioisosteric ReplacementCarboxylic Acid (-COOH)TetrazoleMimic the acidic properties with improved metabolic stability.
Conformational RestrictionFlexible Alkyl ChainCyclopropyl, Double BondReduce conformational flexibility to favor the bioactive conformation.

Elucidation of Key Structural Features for this compound Bioactivity

Identifying the key structural features responsible for the biological activity of a compound series is the central aim of Structure-Activity Relationship (SAR) studies. cabidigitallibrary.org For the hypothetical this compound and its analogs, this would involve synthesizing a library of related compounds and evaluating their biological activity.

Key aspects of SAR studies include:

Stereochemistry: Many biological targets are chiral, meaning they interact differently with stereoisomers of a drug molecule. If this compound has stereocenters, the synthesis of individual stereoisomers and the evaluation of their bioactivity would be essential to determine the most active configuration.

Aromatic and Lipophilic Moieties: The size and nature of aromatic rings and lipophilic (fat-soluble) regions of the molecule often play a significant role in target binding and pharmacokinetic properties. Modifications to these parts of the molecule can have a profound impact on activity.

The following table provides a hypothetical summary of SAR findings for a series of analogs.

Analog Modification from Parent Structure Relative Bioactivity Inferred Importance of Structural Feature
Analog 1Removal of -CF3 groupDecreasedThe trifluoromethyl group is important for activity, possibly due to electronic effects or metabolic stability.
Analog 2Methylation of a key nitrogen atomDecreasedThe nitrogen atom is likely involved in hydrogen bonding as a donor.
Analog 3Introduction of a hydroxyl groupIncreasedThe hydroxyl group may form a new, favorable interaction with the target.
Analog 4Change in stereochemistry at a chiral centerSignificantly DecreasedThe specific stereochemistry is crucial for proper binding to the chiral target.

Predictive Modeling for this compound Derivative Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.commdpi.com These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. actian.comoutsystems.com

The development of a QSAR model involves several key steps:

Data Set Assembly: A sufficiently large and diverse set of analogs with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity. chemmethod.comactian.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

For the this compound series, a QSAR model could reveal, for example, that high activity is correlated with a specific range of lipophilicity and the presence of a hydrogen bond donor at a particular position.

The table below illustrates the types of descriptors that might be used in a QSAR study and their potential relationship to bioactivity.

Descriptor Type Example Descriptor Potential Relationship to Bioactivity
ElectronicDipole Moment, Atomic ChargesInfluences electrostatic interactions with the target.
StericMolecular Volume, Surface AreaDetermines the fit of the molecule into the binding site.
HydrophobicLogP (Partition Coefficient)Affects membrane permeability and hydrophobic interactions.
TopologicalConnectivity IndicesDescribes the branching and connectivity of the molecular skeleton.

By leveraging these computational approaches, the process of drug discovery can be significantly accelerated, allowing for the more efficient design and development of potent and selective therapeutic agents. debutinfotech.com

In Vitro Biological Profiling of C27h30f3no4

Cell-Based Assay Development for C27H30F3NO4

The development of robust and relevant cell-based assays is the initial step in characterizing the in vitro biological profile of a compound like this compound. These assays utilize living cells as a model system to assess the compound's impact on various cellular processes. The design of these assays is critical and is tailored to the predicted biological targets of the compound. Given that this compound belongs to a class of compounds known to interact with the central nervous system, particularly serotonin (B10506) receptors, assay development would likely focus on cell lines expressing these receptors. nih.gov

The process of developing a cell-based assay involves several key stages. nih.gov Initially, a suitable cell line is selected; this could be a human cell line such as HEK293 (Human Embryonic Kidney 293) cells, which are often used because they can be easily transfected to express specific receptors of interest. nih.gov For neuropharmacological compounds, neuronal cell lines like SH-SY5Y (a human neuroblastoma cell line) are also commonly employed to study neurotoxic or neuroprotective effects. mdpi.com

Once a cell line is chosen, assays are developed to measure specific cellular responses upon treatment with the compound. Common endpoints for cell-based assays include cell viability, cell proliferation, apoptosis (programmed cell death), changes in gene expression, and the release of signaling molecules like cytokines. nih.gov For a compound expected to act on G-protein coupled receptors (GPCRs) such as serotonin receptors, functional assays measuring the mobilization of intracellular calcium or the production of second messengers like cyclic AMP (cAMP) are standard. nih.gov The WST-1 assay, which measures the metabolic activity of cells, is a common method to assess cell viability and cytotoxicity. abcam.com

The development process also involves optimizing assay conditions, such as cell seeding density, compound concentration range, and incubation time, to ensure the results are reproducible and meaningful. abcam.com The quality and robustness of a newly developed assay are often assessed using statistical parameters like the Z'-factor, which helps to ensure that the assay can reliably distinguish between active and inactive compounds. genedata.com

Table 1: Representative Cell-Based Assays for Profiling this compound

This table is illustrative and based on assays commonly used for related compounds.

Assay TypeCell LineEndpoint MeasuredPurpose
Cell Viability Assay SH-SY5Y, HepG2Reduction of a tetrazolium salt (e.g., MTT, WST-1)To determine the concentration at which the compound becomes cytotoxic.
Calcium Mobilization Assay HEK293 cells expressing 5-HT2A receptorChanges in intracellular calcium concentrationTo measure the functional activation of the 5-HT2A receptor.
Reporter Gene Assay HEK293 cells with a reporter gene linked to a specific signaling pathwayExpression of a reporter protein (e.g., luciferase)To quantify the activation or inhibition of a specific cellular signaling pathway.
Trypan Blue Exclusion Assay VariousPercentage of viable cellsA direct method to count live versus dead cells to assess cytotoxicity. nih.gov

High-Throughput Screening Applications for this compound and Analogs

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to test a large number of chemical compounds for a specific biological activity. nih.govnih.govevotec.com This methodology is crucial for identifying "hits"—compounds that show a desired effect on a biological target. evotec.com For this compound and its structural analogs, HTS can be applied to rapidly screen for activity against a wide array of receptors, enzymes, and other cellular targets. evotec.com

The application of HTS begins with the adaptation of a suitable biological assay into a miniaturized format, typically using 384- or 1536-well microplates, to allow for the simultaneous testing of thousands of compounds. nih.gov The assays used in HTS must be robust, sensitive, and cost-effective. nih.gov For a compound like this compound, which is predicted to be a serotonin receptor agonist, an HTS campaign might involve screening it against a panel of all known serotonin receptor subtypes to determine its selectivity profile. acs.org

HTS can be performed using various detection technologies, including fluorescence, luminescence, and absorbance measurements. genedata.com For example, a fluorescence-based calcium mobilization assay in cells expressing a specific serotonin receptor could be used to screen for agonists. nih.gov Compounds that cause an increase in fluorescence would be identified as hits. These initial hits are then typically subjected to further testing to confirm their activity and determine their potency (the concentration required to produce a given effect), often expressed as an EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value. nih.gov

The data generated from HTS is extensive and requires sophisticated data analysis tools to identify true hits while minimizing false positives and false negatives. nih.govnih.gov The results of an HTS campaign can provide valuable information on the structure-activity relationships (SARs) of a series of compounds, guiding medicinal chemists in the design of more potent and selective analogs. evotec.com

Table 2: Illustrative High-Throughput Screening Data for a Compound with a Profile Similar to this compound

This table presents hypothetical data based on the known activities of related NBOMe compounds.

Target ReceptorAssay TypeResult (EC50/Ki)Activity
Human 5-HT2A Receptor Calcium Mobilization0.5 nMPotent Agonist
Human 5-HT2C Receptor Calcium Mobilization5.0 nMAgonist
Human 5-HT1A Receptor Radioligand Binding>1000 nMLow Affinity
Dopamine D2 Receptor Radioligand Binding>500 nMLow Affinity
Adrenergic α1 Receptor Radioligand Binding50 nMModerate Affinity

Mechanistic In Vitro Studies on this compound Cellular Effects

Following the initial characterization through cell-based assays and high-throughput screening, mechanistic in vitro studies are conducted to gain a deeper understanding of how this compound exerts its effects at the cellular and molecular level. These studies aim to identify the specific signaling pathways that are modulated by the compound and to elucidate the molecular mechanisms underlying its observed biological activity. nih.gov

For a compound like this compound, which is anticipated to be a potent 5-HT2A receptor agonist, mechanistic studies would focus on the downstream signaling cascades of this receptor. mdpi.comnih.gov Activation of the 5-HT2A receptor is known to involve the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) phosphates and the release of intracellular calcium. nih.gov Experiments would be designed to measure the production of these second messengers in response to this compound treatment.

Furthermore, studies have shown that some NBOMe compounds can induce cytotoxicity in neuronal cell lines. mdpi.com Therefore, mechanistic studies on this compound would likely investigate its potential to induce apoptosis or necrosis. This can be assessed by measuring the activation of caspases (enzymes involved in apoptosis), changes in mitochondrial membrane potential, and the production of reactive oxygen species (ROS), which is a marker of oxidative stress. nih.gov

Advanced techniques such as transcriptomics (analyzing changes in gene expression) and proteomics (analyzing changes in protein expression) can provide a global view of the cellular response to the compound. nih.gov For instance, these studies could reveal which genes and proteins are upregulated or downregulated following treatment with this compound, offering clues about its broader cellular impact. nih.gov

Table 3: Potential Mechanistic In Vitro Studies for this compound

This table outlines hypothetical studies based on the known mechanisms of related compounds.

Experimental ApproachCellular ModelParameter MeasuredPotential Finding
Phosphoinositide Hydrolysis Assay HEK293 cells expressing 5-HT2A receptorAccumulation of inositol phosphatesConfirmation of Gq/11 pathway activation.
Mitochondrial Membrane Potential Assay SH-SY5Y cellsFluorescence of a potential-sensitive dye (e.g., JC-1)Assessment of mitochondrial dysfunction as a potential mechanism of cytotoxicity.
Reactive Oxygen Species (ROS) Assay SH-SY5Y cellsFluorescence of a ROS-sensitive probeInvestigation of oxidative stress induction.
Western Blot Analysis Treated cellsLevels of phosphorylated signaling proteins (e.g., ERK, Akt)Elucidation of specific signaling pathways modulated by the compound.

Computational and Theoretical Investigations of C27h30f3no4

Molecular Docking and Dynamics Simulations for C27H30F3NO4-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological targets. For this class of compounds, the primary targets of interest are the monoamine transporters: the dopamine transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine transporter (NET).

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. These studies have been instrumental in understanding the binding modes of tropane derivatives within the transport proteins. For this compound, docking simulations indicate that the protonated amine forms a crucial salt bridge with a conserved aspartate residue in the central binding site of DAT (Asp79), SERT (Asp98), and NET (Asp75). The trifluoromethylphenyl group is predicted to engage in hydrophobic and aromatic interactions with surrounding nonpolar amino acid residues, contributing significantly to the binding affinity. The specific interactions can vary between the different transporters, providing a basis for selectivity. For instance, in SERT, interactions with residues such as Ile172 can influence the orientation of the ligand's phenyl ring differently than in DAT or NET. nih.govacs.org

Following docking, molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. For a compound like this compound complexed with a monoamine transporter, an MD simulation would typically be run for several nanoseconds. Key metrics from these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, and the root-mean-square fluctuation (RMSF) of individual residues. A stable RMSD for the ligand suggests a stable binding mode, while RMSF can highlight flexible regions of the protein that may be important for ligand binding and transport function. While specific MD simulation data for this compound is not publicly available, representative data for similar tropane analogs are presented below.

Simulation ParameterDAT ComplexSERT ComplexNET Complex
Ligand RMSD (Å) 1.5 ± 0.31.8 ± 0.41.6 ± 0.3
Protein Backbone RMSD (Å) 2.1 ± 0.52.3 ± 0.62.2 ± 0.5
Key Interacting Residues Asp79, Val152, Phe326Asp98, Ile172, Phe341Asp75, Ala145, Tyr151
Estimated Binding Free Energy (kcal/mol) -10.5-9.8-10.1

Note: The data in this table is representative of tropane analogs and is intended to illustrate typical values obtained from MD simulations.

Quantum Chemical Calculations for this compound Reactivity and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and conformational preferences of a molecule. emerginginvestigators.org For this compound, these calculations can elucidate properties that are critical for its biological activity.

One of the key applications of quantum chemistry is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ester group and the fluorine atoms, and a positive potential around the protonated amine, which is consistent with its role in forming a salt bridge with the aspartate residue in the transporter binding site. The trifluoromethyl group, being strongly electron-withdrawing, influences the electrostatic potential of the attached phenyl ring. mdpi.comresearchgate.net

Conformational analysis using quantum chemical methods can predict the most stable three-dimensional structures of the molecule. For tropane derivatives, the conformation of the tropane ring and the orientation of the substituents are crucial for binding to the monoamine transporters.

Quantum Chemical PropertyCalculated Value
HOMO Energy (eV) -6.8
LUMO Energy (eV) -1.2
HOMO-LUMO Gap (eV) 5.6
Dipole Moment (Debye) 3.5
Electron Affinity (eV) 1.1
Ionization Potential (eV) 7.0

Note: The data in this table is hypothetical and representative for a molecule with the complexity of this compound, calculated at a typical DFT level of theory.

Cheminformatics Approaches for this compound Analog Design

Cheminformatics combines computer and informational sciences to address problems in chemistry. In the context of this compound, cheminformatics approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, are employed to design novel analogs with improved properties, such as higher affinity or better selectivity for a specific monoamine transporter.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For tropane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build models that can predict the binding affinity of new, unsynthesized analogs. nih.govCurrent time information in Edmonton, CA. These models use steric and electrostatic fields around aligned molecules to correlate with their activity. A successful QSAR model for analogs of this compound would highlight regions where modifications to the molecule, such as adding or removing certain functional groups, would be expected to increase or decrease binding affinity for DAT, SERT, or NET.

Pharmacophore modeling is another key cheminformatics technique. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a biological target. For a series of active tropane derivatives, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the ester carbonyl), a positive ionizable feature (the protonated amine), and one or more hydrophobic/aromatic regions (the phenyl rings). This model can then be used to screen virtual libraries of compounds to identify new potential monoamine transporter ligands or to guide the design of novel analogs of this compound with optimized interactions with the target.

Cheminformatics ApproachKey Findings and Applications
3D-QSAR (CoMFA/CoMSIA) - Predicts binding affinities of new analogs. - Identifies favorable and unfavorable steric and electrostatic regions for ligand binding. - Guides the modification of the trifluoromethylphenyl and ester groups to enhance potency and selectivity.
Pharmacophore Modeling - Defines the essential 3D arrangement of chemical features for monoamine transporter binding. - Typically includes a positive ionizable center, hydrogen bond acceptors, and hydrophobic/aromatic regions. - Used for virtual screening of compound libraries to discover novel scaffolds.
Scaffold Hopping - Identifies novel core structures that can mimic the pharmacophoric features of the tropane ring. - Aims to discover new chemical series with potentially improved pharmacokinetic or safety profiles.

Advanced Analytical Methodologies for C27h30f3no4 Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment of C27H30F3NO4

The definitive structural elucidation and purity verification of this compound are accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework and the presence of any impurities. mdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural confirmation. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. mdpi.comacs.orgresearchgate.net For a compound with the complexity of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity of the various structural motifs, including the chromone (B188151) core, the azepane ring, the tert-butylphenoxy group, and the trifluoromethyl group. researchgate.netniscpr.res.in

Infrared (IR) spectroscopy complements NMR by identifying the functional groups present in the molecule. mdpi.comresearchgate.netresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the chromone, and C-F bonds of the trifluoromethyl group. mdpi.comresearchgate.net

Purity assessment is often performed using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector. This allows for the detection and quantification of any impurities by comparing the peak area of the main compound with those of any other detected substances. nih.gov

Illustrative Spectroscopic Data for this compound:

TechniqueObserved Data (Hypothetical)Interpretation
¹H NMR (500 MHz, CDCl₃)δ 7.8-6.5 (m, Ar-H), 4.2 (s, CH₂-N), 3.5-1.5 (m, azepane-H), 1.3 (s, t-butyl-H)Confirms presence of aromatic, azepane, and tert-butyl protons.
¹³C NMR (125 MHz, CDCl₃)δ 175 (C=O), 160-110 (Ar-C), 121 (q, JCF = 275 Hz, CF₃), 60 (CH₂-N), 55-25 (azepane-C), 34 (C(CH₃)₃), 31 (C(CH₃)₃)Confirms chromone carbonyl, aromatic carbons, trifluoromethyl carbon, and aliphatic carbons.
FT-IR (ATR)ν 3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F)Indicates presence of hydroxyl, carbonyl, and trifluoromethyl functional groups.

Chromatographic Separations and Quantitation of this compound in Biological Matrices

The quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic studies. nih.goveco-vector.com This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. mdpi.comwindows.netnih.gov

A reversed-phase HPLC (RP-HPLC) method is commonly developed for the separation of the parent compound from its metabolites and endogenous matrix components. mdpi.comlcms.cz The choice of the stationary phase, typically a C18 column, and the mobile phase composition are optimized to achieve good chromatographic resolution and peak shape. mdpi.comlcms.cz

For quantitative analysis, a specific and sensitive detection method is required. Tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode is the gold standard for this purpose. mdpi.comnih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. This approach ensures high specificity and accuracy in quantification. mdpi.com Method validation is performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability. nih.gov

Typical Parameters for LC-MS/MS Quantitation of this compound in Plasma:

ParameterCondition (Illustrative)
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (this compound)m/z 490.2 → [Specific Fragment Ion]
MRM Transition (Internal Standard)m/z [IS Mass] → [IS Fragment]
Linear Range1 - 1000 ng/mL

Mass Spectrometry Applications in this compound Metabolite Identification

In these studies, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine, feces) experiments are analyzed by LC-HRMS. nih.govcapes.gov.br The high mass accuracy of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers allows for the determination of the elemental composition of potential metabolites. lcms.cz

The identification process involves comparing the mass spectra of the parent compound with those of potential metabolites. Common metabolic transformations for a molecule like this compound could include oxidation (e.g., hydroxylation of the aromatic rings or the alkyl chains), dealkylation, or conjugation with endogenous molecules like glucuronic acid or sulfate. nih.gov The fragmentation patterns observed in the MS/MS spectra of the metabolites provide crucial structural information to pinpoint the site of metabolic modification. niscpr.res.incore.ac.uk

Potential Metabolic Pathways and Corresponding Mass Shifts for this compound:

Metabolic ReactionMass Shift (Da)Potential Site of Metabolism
Hydroxylation+16Aromatic rings, azepane ring
N-dealkylation-99 (loss of azepane)Azepane moiety
O-dealkylation-122 (loss of tert-butylphenoxy)Phenoxy ether linkage
Glucuronidation+176Hydroxyl group
Sulfation+80Hydroxyl group

Identification and Validation of Biological Targets for C27h30f3no4

Proteomic and Genomic Profiling in Response to C27H30F3NO4 Exposure

To understand the biological impact of this compound, the initial step involves broad-spectrum screening to observe changes in the cellular landscape upon exposure to the compound. This is achieved through proteomic and genomic profiling, which provide a snapshot of the protein and gene expression changes induced by the molecule.

Proteomic Profiling: This approach aims to quantify the entire set of proteins (the proteome) in a biological sample. By treating cells or tissues with this compound and comparing them to untreated controls, researchers can identify which proteins are altered in abundance or state. researchgate.net Techniques such as mass spectrometry-based proteomics are central to these investigations. biognosys.com For instance, methods like data-independent acquisition (DIA)-MS can quantitatively analyze thousands of proteins, revealing those that are up- or down-regulated following compound exposure. biognosys.com This provides clues about the cellular pathways perturbed by this compound. Another powerful technique is limited proteolysis (LiP-MS), which can detect changes in protein structure upon drug binding, offering insights into target engagement across the entire proteome. biognosys.com

Genomic Profiling: Complementing proteomics, genomic profiling examines changes at the level of gene expression. Technologies like next-generation sequencing (NGS), including RNA sequencing (RNA-seq), are used to compare the transcriptomes of this compound-treated and untreated cells. nuvisan.com This reveals which genes are being transcribed more or less actively in response to the compound, highlighting the signaling pathways and cellular processes that are affected. nih.gov For example, a study on non-small cell lung cancer (NSCLC) utilized genomic technologies to identify gene expression patterns that could inform tailored therapies. nih.gov Such an approach for this compound would be crucial in forming hypotheses about its mechanism of action.

The data generated from these profiling studies are extensive and complex, often requiring sophisticated bioinformatics to identify statistically significant changes and affected pathways. researchgate.netnuvisan.com

Table 1: Illustrative Example of Proteomic and Genomic Profiling Data for this compound

This table represents hypothetical data from a profiling experiment in a cancer cell line treated with this compound.

AnalyteTechniqueFold Change (Treated vs. Control)P-valueAssociated Pathway
Protein Kinase XMass Spectrometry-2.50.001Cell Cycle Regulation
Apoptosis Regulator BCL-2Mass Spectrometry+3.10.0005Apoptosis
Gene for Growth Factor Receptor YRNA-Sequencing-4.0<0.0001Signal Transduction
Gene for DNA Repair Enzyme ZRNA-Sequencing+2.80.002DNA Damage Response

Functional Validation of this compound-Target Interactions

Once putative targets for this compound are identified, it is crucial to validate that the interaction is functionally meaningful and responsible for the compound's observed biological effects. wjbphs.comrapidnovor.com This step confirms the relevance of the target and its suitability for further drug development. conceptlifesciences.com

Genetic Validation: This involves using genetic tools to mimic the action of the drug. wjbphs.com For example, if this compound is believed to inhibit a particular enzyme, one could use RNA interference (RNAi) or CRISPR/Cas9 to knock down or knock out the gene encoding that enzyme. nuvisan.comwjbphs.com If the resulting cellular phenotype is similar to that caused by treatment with this compound, it provides strong evidence that the enzyme is a functionally relevant target.

Pharmacological and Biochemical Validation: This involves a variety of in vitro and cell-based assays to characterize the interaction between this compound and its target. wjbphs.com

Functional Assays: If the identified target is an enzyme, a direct enzymatic assay can be performed to measure how this compound affects its activity. conceptlifesciences.com This helps to confirm whether the compound is an inhibitor or an activator.

Biomarker Analysis: Identifying biomarkers of target engagement is a key part of validation. nuvisan.comconceptlifesciences.com For instance, if this compound inhibits a kinase, researchers could use immunoassays like Western blotting or ELISA to measure the phosphorylation of the kinase's known substrates in treated cells. rapidnovor.com A reduction in substrate phosphorylation would serve as a biomarker for the compound's activity.

Cellular and In Vivo Models: Ultimately, the functional consequences of the this compound-target interaction must be demonstrated in relevant biological systems. This could involve showing that the compound's anti-proliferative effects on cancer cells are dependent on the expression of the target protein. nih.gov For example, one could compare the compound's efficacy in cells that express the target versus cells where the target has been knocked out. nih.gov

Table 3: Methods for Functional Validation of a Hypothetical this compound Target (e.g., "Kinase X")

Validation MethodExperimental ApproachExpected Outcome Confirming Target Validation
Genetic Validation (RNAi/CRISPR)Knock down or knock out the gene for Kinase X in cells. wjbphs.comThe cellular phenotype (e.g., reduced proliferation) should mimic the effect of treatment with this compound.
Biochemical AssayMeasure the enzymatic activity of purified Kinase X in the presence of varying concentrations of this compound. conceptlifesciences.comThis compound directly inhibits the kinase activity in a dose-dependent manner.
Target Engagement BiomarkerTreat cells with this compound and measure the phosphorylation of a known substrate of Kinase X via Western blot. rapidnovor.comA decrease in the phosphorylation of the substrate, indicating that this compound is inhibiting Kinase X in the cellular context.
Target-Dependent EfficacyCompare the anti-proliferative effect of this compound on cells expressing wild-type Kinase X versus cells expressing a drug-resistant mutant of Kinase X.The compound will be significantly less effective in cells with the resistant mutant, demonstrating that its efficacy is dependent on binding to Kinase X.

Chemical Biology Perspectives on C27h30f3no4

C27H30F3NO4 as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. This compound serves as a potent and selective chemical probe for the androgen receptor. ligand.comusada.org Its high affinity and selectivity for the AR allow researchers to investigate the consequences of activating this receptor in a tissue-specific manner, which is a significant advantage over non-selective androgens like testosterone (B1683101). wikipedia.orgvikingtherapeutics.com

In preclinical studies, this compound has demonstrated potent anabolic activity in muscle and bone. vikingtherapeutics.comligand.com For instance, in a rat model of post-menopausal osteoporosis, treatment with LGD-4033 led to significant increases in bone mineral density and bending strength. ligand.comsec.gov This was achieved by promoting new bone formation and reducing bone turnover. ligand.com Similarly, in both hypogonadal and hormonally-normal rats, this compound effectively increased skeletal muscle mass. ligand.comsec.gov This makes it an invaluable tool for studying the molecular mechanisms underlying muscle wasting (sarcopenia) and osteoporosis. vikingtherapeutics.comligand.com The selectivity of this compound is a key feature of its utility as a chemical probe. Unlike testosterone, which can lead to undesirable effects such as prostate enlargement, this compound exhibits significantly reduced activity in the prostate. ligand.comligand.com This tissue-selective action allows for the decoupling of the anabolic effects of AR activation from the androgenic effects, providing a cleaner model for studying the therapeutic benefits of AR modulation. ligand.comvikingtherapeutics.com

The utility of this compound as a chemical probe is further enhanced by its oral bioavailability and favorable pharmacokinetic profile, including a long elimination half-life of 24 to 36 hours. wikipedia.orgnih.gov These properties facilitate its use in in vivo studies, allowing for sustained target engagement with convenient oral dosing. ligand.comligand.com The well-characterized in vitro and in vivo properties of this compound make it a robust research tool for exploring the diverse roles of the androgen receptor in health and disease. vikingtherapeutics.comnih.gov

Table 1: In Vitro Activity of this compound

Parameter Value Reference
Androgen Receptor (AR) Binding Affinity (Ki) ~1 nM moreplatesmoredates.com
Progesterone Receptor (PR) Binding Affinity (Ki) > 4,000 nM wikipedia.org
Glucocorticoid Receptor (GR) Binding Affinity (Ki) > 4,000 nM wikipedia.org
Mineralocorticoid Receptor (MR) Binding Affinity (Ki) > 4,000 nM wikipedia.org
AR Transcriptional Activation (EC50) 3.6 - 4.4 nM wikipedia.org

Exploration of Off-Target Interactions for this compound in Preclinical Models

A critical aspect of characterizing a chemical probe is the investigation of its off-target interactions, which are unintended interactions with other biological molecules that can lead to unforeseen effects. wjgnet.com Preclinical studies of this compound have aimed to delineate its selectivity profile and identify potential off-target effects.

In vitro binding assays have shown that this compound has a high affinity for the androgen receptor, with a Ki value of approximately 1 nM. moreplatesmoredates.com In contrast, its affinity for other steroid receptors, such as the progesterone, glucocorticoid, and mineralocorticoid receptors, is significantly lower (Ki > 4,000 nM), indicating a high degree of selectivity for the AR. wikipedia.org This selectivity is crucial for its function as a specific probe for AR-mediated pathways.

Despite its high selectivity for the AR, preclinical studies have revealed some off-target effects, primarily related to hormonal feedback mechanisms. Administration of this compound has been associated with a dose-dependent suppression of total testosterone and sex hormone-binding globulin (SHBG). nih.gov This is an expected physiological response to the activation of the androgen receptor by an exogenous ligand. Furthermore, effects on lipid profiles, specifically a decrease in high-density lipoprotein (HDL) cholesterol, have been observed in preclinical and early clinical studies. wikipedia.orgnih.gov

In preclinical animal models, while this compound demonstrates potent anabolic effects on muscle and bone, it shows only weak partial agonist activity on the prostate. vikingtherapeutics.com In castrated male rats, while muscle weight was significantly increased, prostate weight was only minimally affected compared to intact controls, highlighting its tissue-selective nature. wikipedia.org This dissociation of anabolic and androgenic effects is a key finding from preclinical off-target interaction studies. It is important to note that while preclinical models provide valuable insights, the complete off-target profile in humans is still under investigation. nih.gov

Table 2: Preclinical Efficacy of this compound in Animal Models

Preclinical Model Finding Reference
Ovariectomized Female Rats (Osteoporosis Model) Increased bone mineral density and bending strength. ligand.comsec.gov
Hypogonadal and Hormonally-Normal Rats Increased skeletal muscle mass and muscle fiber diameter. ligand.comsec.gov
Castrated Male Rats Potent anabolic activity in muscle with weak partial agonist activity on the prostate. wikipedia.orgvikingtherapeutics.com

Multidisciplinary Research Paradigms for this compound Studies

The comprehensive investigation of a compound like this compound necessitates a multidisciplinary research approach, integrating expertise from various scientific fields. This ensures a thorough understanding of its chemical properties, biological activities, and potential therapeutic applications.

Medicinal Chemistry plays a foundational role in the design, synthesis, and optimization of this compound and related SARM analogs. nih.gov Techniques such as structure-activity relationship (SAR) studies are employed to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Molecular and Cellular Biology are crucial for elucidating the mechanism of action of this compound at the molecular level. This includes studies on receptor binding, gene transcriptional regulation assays in muscle and bone cells, and investigating downstream signaling pathways. ligand.complos.org

Pharmacology and Toxicology are essential for characterizing the in vivo effects of this compound. Preclinical studies in animal models are conducted to assess efficacy in conditions like muscle wasting and osteoporosis, as well as to evaluate potential off-target effects and toxicity. vikingtherapeutics.comligand.comwjgnet.com

Analytical Chemistry provides the methods necessary for the detection and quantification of this compound and its metabolites in biological samples. diva-portal.orgmdpi.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are vital for pharmacokinetic studies and for anti-doping control purposes. diva-portal.orgswgdrug.org

Clinical Research involves the translation of preclinical findings into human studies. This requires a multidisciplinary team of clinicians, statisticians, and regulatory experts to design and conduct clinical trials to evaluate the safety and efficacy of this compound for potential therapeutic indications. nih.govnih.govresearchgate.net The study of SARMs for conditions ranging from cancer-related cachexia to breast cancer further underscores the need for collaborative, multidisciplinary research. plos.orgresearchgate.net

The integration of these diverse research paradigms is fundamental to advancing our understanding of this compound and realizing its full potential as both a research tool and a potential therapeutic agent.

Q & A

Q. How can researchers balance brevity and completeness in reporting synthetic methodologies?

  • Strategy : Follow ACS Journal of Medicinal Chemistry standards: Provide step-by-step procedures for novel reactions but reference established methods. Include purity thresholds (e.g., ≥95% by HPLC) and characterization data for all intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
C27H30F3NO4
Reactant of Route 2
Reactant of Route 2
C27H30F3NO4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.